![molecular formula C24H25N3O2S2 B2900142 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide CAS No. 902899-50-7](/img/no-structure.png)
2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound is a derivative of the heterocyclic system 1-thioxo [1,3]thiazolo [3,4-a]quinazolin-5 (4H)-one . This system is found in compounds synthesized through a three-component condensation of methyl-2-isothiocyanatobenzoate, sulfur, and cyanoacetamides or cyanoacetic esters .
Synthesis Analysis
While specific synthesis methods for this compound were not found, related compounds have been synthesized through a three-component condensation . More research is needed to determine the exact synthesis process for this specific compound.
作用机制
Target of Action
Similar compounds, such as 5h-thiazolo[3,2-a]pyrimidines, have been found to interact withglutamate receptors and acetylcholinesterase . These targets play crucial roles in neurotransmission, with glutamate receptors involved in excitatory synaptic transmission and acetylcholinesterase responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
Based on its structural similarity to 5h-thiazolo[3,2-a]pyrimidines, it can be hypothesized that it may act as an antagonist at glutamate receptors or as an inhibitor of acetylcholinesterase . As an antagonist, it would prevent the activation of the receptor by glutamate, thereby modulating neuronal excitability. As an inhibitor of acetylcholinesterase, it would prevent the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter.
Biochemical Pathways
The compound’s interaction with its targets can affect several biochemical pathways. For instance, by modulating glutamate receptor activity, it can influence the glutamatergic signaling pathway , which plays a key role in synaptic plasticity, learning, and memory . By inhibiting acetylcholinesterase, it can impact the cholinergic signaling pathway , which is involved in numerous physiological processes, including muscle contraction, heart rate, and cognition .
Pharmacokinetics
The compound is reported to be easily soluble in DMSO and DMF, poorly soluble in ethanol and isopropanol, and insoluble in water and chloroform . These properties could impact its absorption and distribution in the body.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If it acts as a glutamate receptor antagonist, it could reduce neuronal excitability, potentially influencing processes such as learning and memory. If it acts as an acetylcholinesterase inhibitor, it could increase acetylcholine levels, potentially affecting processes such as muscle contraction and cognition .
属性
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-3-phenyl-1-thioxo[1,3]thiazole with 2-chloro-4-nitrobenzoic acid, followed by reduction of the nitro group and subsequent cyclization to form the quinazolinone ring. The resulting compound is then reacted with N,N-dipropylacetamide to form the final product.", "Starting Materials": [ "2-amino-3-phenyl-1-thioxo[1,3]thiazole", "2-chloro-4-nitrobenzoic acid", "sodium borohydride", "acetic acid", "N,N-dipropylacetamide", "triethylamine", "dimethylformamide" ], "Reaction": [ "Step 1: Condensation of 2-amino-3-phenyl-1-thioxo[1,3]thiazole with 2-chloro-4-nitrobenzoic acid in the presence of triethylamine and dimethylformamide to form the intermediate 2-(5-nitro-3-phenyl-1-thioxo[1,3]thiazol-2-yl)benzoic acid.", "Step 2: Reduction of the nitro group using sodium borohydride in acetic acid to form the intermediate 2-(5-amino-3-phenyl-1-thioxo[1,3]thiazol-2-yl)benzoic acid.", "Step 3: Cyclization of the intermediate with acetic anhydride in the presence of triethylamine to form the quinazolinone ring and the intermediate 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)benzoic acid.", "Step 4: Reaction of the intermediate with N,N-dipropylacetamide in the presence of triethylamine and dimethylformamide to form the final product, 2-(5-oxo-3-phenyl-1-thioxo[1,3]thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-dipropylacetamide." ] } | |
CAS 编号 |
902899-50-7 |
分子式 |
C24H25N3O2S2 |
分子量 |
451.6 |
IUPAC 名称 |
2-(5-oxo-3-phenyl-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl)-N,N-dipropylacetamide |
InChI |
InChI=1S/C24H25N3O2S2/c1-3-14-25(15-4-2)20(28)16-26-22-21(17-10-6-5-7-11-17)31-24(30)27(22)19-13-9-8-12-18(19)23(26)29/h5-13H,3-4,14-16H2,1-2H3 |
SMILES |
CCCN(CCC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC=CC=C4 |
溶解度 |
not available |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



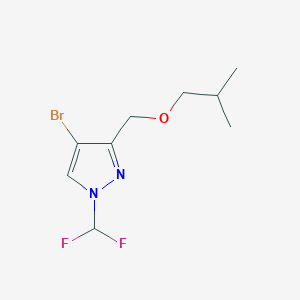
![3-(4-fluoro-3-methylphenyl)-1-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2900060.png)

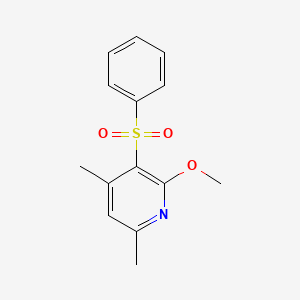
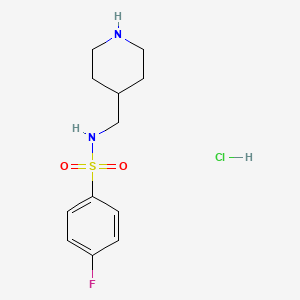
![3-[(4-chlorophenyl)sulfonyl]-N-(2-methoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2900069.png)
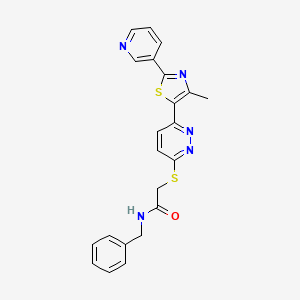

![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)butyramide](/img/structure/B2900072.png)
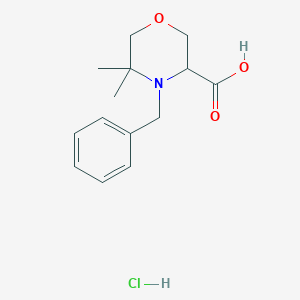
![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-2-(4-fluorophenyl)acetamide](/img/structure/B2900078.png)
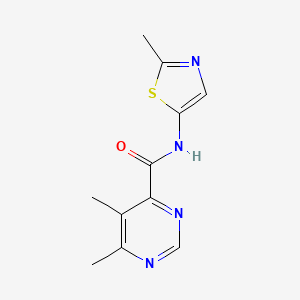
![Ethyl 2-{2-[2-(2-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2900081.png)
![7-methyl-1H,3H,4H,7H-2lambda6-pyrazolo[3,4-c][1,2]thiazine-2,2,4-trione](/img/structure/B2900082.png)